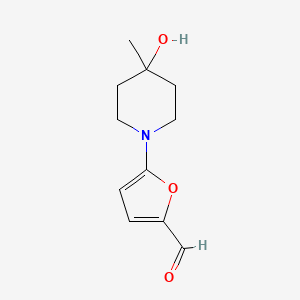

5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde

Description

5-(4-Hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde (CAS: 1539703-82-6) is a furan-2-carbaldehyde derivative substituted with a 4-hydroxy-4-methylpiperidinyl group. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol . While specific thermodynamic data (e.g., melting point, boiling point) are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry or as a synthetic intermediate.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5-(4-hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H15NO3/c1-11(14)4-6-12(7-5-11)10-3-2-9(8-13)15-10/h2-3,8,14H,4-7H2,1H3 |

InChI Key |

RLGZCDHRPUXADG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=C(O2)C=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfuran-2-carbaldehyde with 4-hydroxy-4-methylpiperidine. This reaction is usually carried out in methanol at room temperature, with the mixture being stirred for 24 hours . The product is then isolated and purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that similar procedures to those used in laboratory synthesis would be scaled up for industrial production. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyl group on the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

Oxidation: 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carboxylic acid.

Reduction: 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound is compared to furan-2-carbaldehyde derivatives with diverse substituents (Table 1). Key structural differences influence physicochemical properties and reactivity:

Thermodynamic Properties

Nitrophenyl-substituted analogues have well-characterized thermodynamic parameters:

- 5-(4-Nitrophenyl)furan-2-carbaldehyde : Standard molar combustion enthalpy (ΔcH°) = −4,890 ± 15 kJ/mol ; sublimation enthalpy (ΔsubH°) = 98.3 ± 2.1 kJ/mol at 298.15 K .

- 5-(2-Methyl-4-nitrophenyl)furan-2-carbaldehyde : ΔcH° = −5,230 ± 20 kJ/mol ; higher stability due to methyl group .

- 5-(2-Oxymethyl-4-nitrophenyl)furan-2-carbaldehyde : ΔcH° = −5,410 ± 25 kJ/mol ; oxymethyl group increases molecular complexity .

In contrast, the hydroxy-methylpiperidine substituent in the target compound likely reduces volatility and enhances solubility, though experimental data are lacking.

Biological Activity

5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a furan ring substituted with a piperidine moiety at the 5-position, along with a hydroxyl group on the piperidine. Its molecular formula is with a molecular weight of approximately 209.25 g/mol. The presence of the hydroxyl group enhances its reactivity and interaction with biological systems, making it a candidate for various therapeutic applications.

Antibacterial Properties

Research indicates that 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde exhibits notable antibacterial activity . In studies evaluating its effectiveness against various bacterial strains, it has shown promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may scavenge free radicals effectively, thus contributing to cellular protection .

Synthesis Methods

The synthesis of 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde typically involves several steps:

- Formation of the Furan Ring : Starting from furan derivatives, reactions are performed to introduce the aldehyde functional group.

- Piperidine Substitution : The piperidine moiety is introduced through nucleophilic substitution reactions.

- Hydroxylation : The final step involves hydroxylation at the 4-position of the piperidine ring to enhance biological activity.

These synthetic routes are crucial for optimizing yield and purity for biological evaluations.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Study on Antibacterial Activity : A study demonstrated that 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde exhibited significant antibacterial effects against multiple strains, outperforming conventional antibiotics in specific assays .

- Cytotoxicity Evaluation : In vitro cytotoxicity tests revealed that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(4-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde, a comparison with structurally related compounds was conducted:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 5-(3-Hydroxy-4-methylpiperidin-1-YL)furan-2-carbaldehyde | Hydroxylated piperidine | Antibacterial | |

| 5-(5-Hydroxy-2-methylpiperidin-1-YL)furan-2-carbaldehyde | Aldehyde functional group | Antioxidant |

This table highlights the similarities and differences in biological activities among compounds sharing structural characteristics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-hydroxy-4-methylpiperidin-1-yl)furan-2-carbaldehyde?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component reactions (MCRs). For example, analogous furan derivatives (e.g., 5-(methoxymethyl)furan-2-carbaldehyde) are synthesized using MCRs involving aldehydes, amines, and furan precursors under mild acidic or basic conditions . Optimize reaction parameters (e.g., solvent polarity, temperature, and catalyst) to enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR : H and C NMR to confirm substituent positions (e.g., furan carbaldehyde protons at δ 9.5–10.0 ppm, piperidinyl protons at δ 1.2–3.5 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] or [M+Na]) and fragmentation patterns .

Q. What safety protocols should be followed given limited toxicological data?

- Methodological Answer : Assume potential hazards due to structural analogs (e.g., furan derivatives may exhibit irritancy). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent aldehyde oxidation. Document all handling procedures, as reproductive and organ toxicity data are unavailable .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require post-reaction removal via vacuum distillation .

- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) enhance reaction efficiency .

- Telescoped Synthesis : Combine multiple steps (e.g., imine formation and cyclization) without isolating intermediates to reduce yield loss .

Q. How to resolve contradictions in spectroscopic data between computational predictions and experimental results?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (B3LYP/6-31G* basis set) to predict NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate impurities or conformational isomers .

- Variable-Temperature NMR : Identify dynamic processes (e.g., hindered piperidinyl rotation) causing signal splitting .

- X-ray Crystallography : Resolve absolute configuration if crystal growth is feasible (slow evaporation from ethanol/water) .

Q. What strategies are effective for evaluating biological activity in vitro?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinity for receptors (e.g., GPCRs or kinases) .

- Cytotoxicity Assays : Test against HEK-293 or HepG2 cells via MTT assay (IC determination) .

- Enzymatic Inhibition : Screen against enzymes (e.g., acetylcholinesterase) using Ellman’s method, with donepezil as a positive control .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility profiles of similar furan derivatives?

- Methodological Answer :

- Solvent Polarity Index : Compare logP values (e.g., AlogPs) to experimental solubility in DMSO, ethanol, or water. Adjust pH (e.g., 0.1 M HCl/NaOH) to ionize the hydroxy group and enhance aqueous solubility .

- Dynamic Light Scattering (DLS) : Detect aggregation in polar solvents, which may falsely indicate low solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.